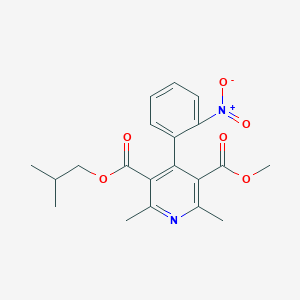

Dehydro Nisoldipine

Description

Contextualization as a Metabolite and Degradation Product of Nisoldipine (B1678946)

Nisoldipine undergoes extensive metabolism in the body, primarily in the gut wall and liver, with an absolute bioavailability of about 5% due to significant first-pass metabolism. nih.govmims.comdrugs.comtaylorandfrancis.com Cytochrome P450 enzymes, particularly CYP3A4, are believed to play a major role in the metabolism of dihydropyridines like Nisoldipine. drugs.comnih.govfda.govwikipedia.orgdrugs.com Dehydro Nisoldipine has been identified as a known human metabolite of Nisoldipine. nih.govnih.govpharmacompass.com The metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring of Nisoldipine to a pyridine (B92270) ring, resulting in the formation of this compound. ontosight.ai

In addition to being a metabolite, this compound can also form as a degradation product of Nisoldipine. Dihydropyridine drugs, including Nisoldipine, are known to be sensitive to light, undergoing photodegradation. innovareacademics.in This process often involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative, which is this compound in the case of Nisoldipine. innovareacademics.in The photodegradation can occur in solid-state drug formulations and in solution. innovareacademics.inresearchgate.net Hydrolytic degradation, particularly at alkaline pH, can also contribute to the degradation of Nisoldipine. researchgate.net

Overview of its Significance in Pharmaceutical Quality and Drug Metabolism

The presence of this compound is significant in pharmaceutical quality control as it is considered an impurity in Nisoldipine drug products. synzeal.comclearsynth.comchemicea.com Regulatory guidelines require the monitoring and control of impurities, including degradation products and metabolites, to ensure the safety and efficacy of pharmaceutical formulations. synzeal.com Therefore, this compound is used as a reference standard for analytical methods developed for the quality control of Nisoldipine. synzeal.comchemicea.comaxios-research.comsynzeal.com

Structure

3D Structure

Properties

IUPAC Name |

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPLNDGLOCZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439109 | |

| Record name | Dehydro Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103026-83-1 | |

| Record name | Dehydro nisoldipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydro Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Dehydro Nisoldipine Formation and Occurrence

Biotransformation Pathways of Nisoldipine (B1678946) Leading to Dehydrogenation

The extensive first-pass metabolism of nisoldipine in the gut and liver is a key factor in its low bioavailability. nih.gov A major metabolic reaction is the dehydrogenation of the dihydropyridine (B1217469) ring, which results in the formation of dehydro nisoldipine.

Chemical Degradation Pathways Yielding this compound

Beyond enzymatic processes, nisoldipine is susceptible to chemical degradation, with photodegradation being a prominent pathway leading to the formation of this compound.

Exposure to light, particularly daylight and ultraviolet (UV) radiation, can induce the chemical transformation of nisoldipine. nih.govnih.gov This process is of particular concern for the stability of pharmaceutical formulations containing the drug. researchgate.net

The core chemical change during the photodegradation of nisoldipine is the oxidation of the 1,4-dihydropyridine (B1200194) ring to its pyridine (B92270) analog, which is this compound. nih.govresearchgate.net This photo-oxidation reaction is a common degradation pathway for many 1,4-dihydropyridine compounds. The process involves the removal of two hydrogen atoms from the dihydropyridine ring, leading to the formation of a more stable aromatic pyridine ring. nih.gov Studies have shown that under daylight, the primary photolytic product is the 4-(2-nitrosophenyl) pyridine analogue of nisoldipine, while UV light exposure can lead to the formation of the nitrophenylpyridine derivative (this compound). nih.govnih.gov

The rate of photodegradation of nisoldipine is influenced by the conditions of irradiation. Research has demonstrated that both daylight and UV light can effectively induce the degradation of nisoldipine. nih.gov The kinetics of this degradation have been reported to follow zero-order kinetics in the solid state, meaning the rate of degradation is constant over time and independent of the concentration of the remaining drug. nih.govscispace.com However, other studies have suggested that the degradation can also follow first-order kinetics under certain conditions. The degradation rate can be significant, with one study reporting a maximal degradation rate of 1.6% per day for the raw material when exposed to daylight. nih.gov The specific irradiation source plays a role in the degradation products formed, with daylight primarily yielding the nitrosophenylpyridine analogue and UV light leading to the formation of the nitrophenylpyridine derivative. nih.gov

Table 1: Summary of this compound Formation Pathways

| Pathway | Mechanism | Key Factors | Primary Product |

| Biotransformation | Enzymatic oxidation of the 1,4-dihydropyridine ring | Cytochrome P450 3A4 (CYP3A4) | This compound (Pyridine derivative) |

| Chemical Degradation | Photodegradation (oxidation of the 1,4-dihydropyridine ring) | Daylight, Ultraviolet (UV) radiation | This compound (Nitrophenylpyridine derivative), Nitrosophenylpyridine analogue |

Oxidative Degradation Mechanisms

The oxidation of the 1,4-dihydropyridine ring in Nisoldipine to a pyridine ring is the principal oxidative degradation pathway, resulting in the formation of this compound. researchgate.net This aromatization process leads to the loss of pharmacological activity. researchgate.net

One significant mechanism involves the reaction with superoxide (B77818) radicals. Studies on various Hantzsch 1,4-dihydropyridines, including Nisoldipine, have shown that electrogenerated superoxide can quantitatively oxidize them to their corresponding pyridine derivatives. nih.gov The proposed mechanism for this reaction is initiated by a proton transfer from the N1-position of the dihydropyridine ring to the superoxide. This creates a dihydropyridine anion, which is more easily oxidized than the parent compound. nih.gov This anion then undergoes further oxidation to yield the stable, aromatized this compound. nih.gov

Electrochemical studies also confirm the oxidative degradation of Nisoldipine. Using techniques like normal and differential pulse voltammetry, the oxidation process of Nisoldipine can be observed and quantified. researchgate.net This irreversible oxidation corresponds to the conversion of the dihydropyridine moiety to the pyridine derivative. researchgate.net

Table 1: Key Findings in Oxidative Degradation of Nisoldipine

| Finding | Method/Condition | Implication | Reference |

| Aromatization to Pyridine Derivative | General Degradation | Formation of this compound and loss of activity. | researchgate.net |

| Quantitative Oxidation | Reaction with Electrogenerated Superoxide | Superoxide initiates oxidation via proton transfer from the N1-position of the dihydropyridine ring. | nih.gov |

| Irreversible Oxidation | Voltammetry | Confirms the electrochemical conversion to the pyridine form. | researchgate.net |

Hydrolytic Degradation Mechanisms

Hydrolysis is another critical pathway for the degradation of Nisoldipine, leading to the formation of this compound. The stability of Nisoldipine is pH-dependent, with degradation kinetics being influenced by the acidity or alkalinity of the environment.

Research involving the hydrolysis of Nisoldipine in ethanol/Britton-Robinson buffer solutions at various pH levels has demonstrated that the degradation follows first-order kinetics. researchgate.net This means the rate of degradation is directly proportional to the concentration of Nisoldipine. While the study confirmed dehydro-nitrendipine as the main hydrolytic product for the related drug nitrendipine (B1678957), the same pathway is applicable to Nisoldipine due to their structural similarity. researchgate.net Basic conditions, in particular, have been identified as a primary driver for the hydrolysis of dihydropyridine compounds. ulisboa.pt

This compound is also recognized as a known human metabolite of Nisoldipine. nih.gov The metabolic processes in the body, which can involve enzymatic hydrolysis, contribute to the in-vivo formation of this compound. nih.gov

Table 2: Research on Hydrolytic Degradation of Nisoldipine

| Study Parameter | Conditions | Observation | Kinetic Order | Reference |

| pH Influence | Ethanol/Britton-Robinson buffer (varied pH) | Degradation rate is pH-dependent. | First Order | researchgate.net |

| In-Vivo Formation | Human Metabolism | This compound is a known metabolite. | N/A | nih.gov |

Synthetic Routes to this compound for Research and Reference Standards

This compound is synthesized for use as a reference standard in analytical research and quality control applications. cleanchemlab.com This ensures the accurate identification and quantification of it as an impurity in Nisoldipine pharmaceutical products. cleanchemlab.com

Chemical Oxidation of Nisoldipine Precursor Compounds

A straightforward method for preparing this compound is through the direct chemical oxidation of Nisoldipine. Since the dihydropyridine ring of Nisoldipine is susceptible to oxidation, various oxidizing agents can be employed to facilitate this transformation into the more stable pyridine ring of this compound.

As demonstrated in mechanistic studies, reagents like superoxide can achieve this conversion quantitatively. nih.gov This type of controlled oxidation is a common strategy for synthesizing pyridine derivatives from their dihydropyridine precursors for use as analytical standards. The process involves treating a solution of Nisoldipine with a suitable oxidizing agent under controlled conditions to ensure a high yield of the desired this compound product.

De Novo Synthesis Methodologies

De novo synthesis involves constructing the this compound molecule from simpler starting materials rather than by modifying Nisoldipine. This approach is often based on modifications of the classical Hantzsch dihydropyridine synthesis.

The standard synthesis of Nisoldipine involves the condensation of 2-nitrobenzaldehyde, methyl acetoacetate, and isobutyl 3-aminocrotonate. google.com To synthesize this compound directly, the reaction can be modified by including an oxidation step after the initial cyclization or by using reaction conditions that favor the direct formation of the aromatized pyridine ring. This typically involves a one-pot reaction where the intermediate dihydropyridine is formed and then immediately oxidized in situ to yield the final pyridine product, this compound. researchgate.net This method allows for the targeted production of the compound as a pure reference material. researchgate.net

Structural Features and Chemical Transformations of Dehydro Nisoldipine

Pyridine (B92270) Ring System as a Characteristic Structural Motif

The defining structural feature of Dehydro Nisoldipine (B1678946) is its pyridine ring. ontosight.ai This six-membered heterocyclic ring contains one nitrogen atom and is aromatic. The presence of the pyridine core is a result of the oxidation of the dihydropyridine (B1217469) ring present in nisoldipine. ontosight.ai The pyridine ring system provides a rigid planar structure compared to the puckered ring of dihydropyridine.

Comparative Structural Analysis with Nisoldipine and Related Dihydropyridine Derivatives

Dehydro Nisoldipine is structurally closely related to nisoldipine. The primary difference lies in the oxidation state of the central ring. Nisoldipine possesses a 1,4-dihydropyridine (B1200194) ring, which is a non-aromatic, reduced form of a pyridine ring. drugs.comnih.gov In contrast, this compound features an oxidized, aromatic pyridine ring. ontosight.ai This oxidation involves the loss of two hydrogen atoms from the dihydropyridine ring of nisoldipine. ontosight.ai Both compounds share the same substitution pattern on the central ring, including methyl groups at the 2 and 6 positions, ester groups at the 3 and 5 positions (a methyl ester and an isobutyl ester), and a 2-nitrophenyl group at the 4 position. nih.govsynzeal.comdrugs.comnih.gov This structural difference in the central ring significantly impacts the electronic and physical properties of this compound compared to nisoldipine and other dihydropyridine derivatives.

Reactivity and Stability Considerations Arising from the Pyridine Core

The pyridine ring in this compound contributes to its chemical stability. Aromatic systems like pyridine are generally more stable than their non-aromatic or partially saturated counterparts due to electron delocalization. cleanchemlab.com this compound is reported to be stable and non-reactive under normal conditions of use, storage, and transport. cleanchemlab.com

Studies on the hydrolytic degradation of dihydropyridines like nisoldipine and nitrendipine (B1678957) have shown that degradation can occur, particularly at alkaline pH. researchgate.netresearchgate.net While these studies primarily focus on the hydrolysis of the ester groups and the stability of the dihydropyridine ring, the conversion of the dihydropyridine to the more stable pyridine form (this compound) is an oxidative process. The pyridine core itself is relatively resistant to hydrolysis compared to the ester functionalities present in the molecule. The increased stability of the pyridine ring in this compound, compared to the dihydropyridine ring in nisoldipine, is a key factor in its persistence as a metabolite.

While specific detailed research findings solely on the reactivity and stability of the pyridine core within this compound were not extensively detailed in the search results beyond its general stability, the inherent aromatic nature of the pyridine ring suggests a lower reactivity towards certain reactions compared to the more electron-rich dihydropyridine ring.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10385461 |

| Nisoldipine | 4499 |

| Dehydronitrosonisoldipine | 71751192 |

Data Table

Biological Activities and Mechanistic Investigations of Dehydro Nisoldipine

Evaluation of Calcium Channel Modulatory Activity

Mechanistic Insights into L-type Calcium Channel Interactions

The mechanism of action of dehydro nisoldipine (B1678946), similar to its parent compound, involves the inhibition of L-type calcium channels. ontosight.ai This inhibition reduces the influx of calcium ions into vascular smooth muscle cells and cardiac muscles. ontosight.ai By blocking these channels, dehydro nisoldipine contributes to the reduction of intracellular calcium concentration. ontosight.ai This action subsequently leads to the relaxation of vascular smooth muscle, promoting vasodilation and a decrease in blood pressure. ontosight.ai While the precise details of this compound's interaction with L-type calcium channels may differ in potency or efficacy compared to nisoldipine, the fundamental mechanism of blocking calcium influx is shared. ontosight.ai

Comparative Analysis of Biological Activity Profile with Nisoldipine

This compound retains some pharmacological activity as a calcium channel blocker, similar to nisoldipine. ontosight.ai However, its potency and efficacy are noted to potentially differ from those of the parent compound. ontosight.ai Research indicates that a hydroxylated derivative of nisoldipine's side chain, which is present in plasma at concentrations approximately equal to the parent compound, appears to be the only active metabolite and possesses about 10% of the activity of nisoldipine. nih.govpharmacompass.com While this specifically refers to a hydroxylated metabolite, it provides a general indication that metabolites of nisoldipine can have reduced potency compared to the parent drug.

Contribution as a Metabolite to Nisoldipine's Disposition and Overall Pharmacological Actions (from a mechanistic and metabolic perspective)

Mass Spectrometry (MS and GC-MS) for Structural Elucidation and Identification

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a powerful technique for the structural elucidation and identification of this compound. GC-MS can be used as a screening procedure for the detection of dihydropyridine (B1217469) calcium channel blocker metabolites, including this compound, in biological samples like urine scispace.com. The identity of compounds can be confirmed by comparing full mass spectra with reference spectra scispace.com. LC-MS/MS has also been used to identify this compound modifications biorxiv.org.

In the analysis of nisoldipine and its degradation products, GC with spectrometry detection has been employed to identify the main electroactive photodegradation products nih.govuchile.cl. LC-MS has also been used to monitor the photodegradation of dihydropyridine derivatives, with photoproducts characterized by MS detection using techniques like electrospray ionization (ESI) and ion trap analyzers scispace.com.

Predicted Collision Cross Section (CCS) values for this compound have been calculated for various adducts using CCSbase, providing data that can aid in identification via ion mobility-mass spectrometry uni.lu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the structure of this compound. While direct NMR data for this compound was not extensively detailed in the search results, NMR has been used to characterize related pyridine (B92270) conjugates biorxiv.orgelifesciences.org. Additionally, NMR, specifically 1H–14N NMR–NQR, has been used in the non-destructive identification of photodegradation products in the solid state for other dihydropyridine derivatives like nifedipine (B1678770) innovareacademics.in. This suggests the applicability of NMR techniques for detailed structural analysis of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

UV-Visible Spectrophotometry for Quantification and Degradation Monitoring

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of compounds and monitoring degradation processes due to their characteristic absorption properties in the UV-Vis region. UV-Vis spectrophotometry has been used to monitor the photodegradation of nisoldipine scispace.comresearchgate.net. Studies have recorded UV-Vis spectra of related dihydropyridine derivatives between 200 and 600 nm, showing absorption bands at approximately 230 and 360 nm uchile.cl. The time-course of reactions of 1,4-dihydropyridine (B1200194) derivatives has been followed by UV-Vis spectroscopy uchile.cl.

For the quantitative analysis of nisoldipine, spectrophotometric methods have been developed based on reactions that form colored chromogens, with absorbance measured in the visible range (e.g., at 430 nm or 400 nm) rjptonline.org. While these methods are for nisoldipine, similar principles could potentially be applied to this compound if it forms a suitable chromophore or can be reacted to produce one. UV spectrophotometry has also been used to study the photochemical stability of inclusion complexes of nisoldipine with beta-Cyclodextrins core.ac.uk.

UV-Vis spectrophotometry is also employed in conjunction with other techniques like HPLC for monitoring degradation scispace.comresearchgate.netresearchgate.net.

Application of Derivative Spectrophotometry in Degradation Studies

Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands and can be particularly useful for monitoring degradation products in the presence of the parent compound. UV derivative spectrophotometry has been specifically applied to study the photochemical degradation of nisoldipine scispace.cominnovareacademics.innih.govresearchgate.net. This method allows for the investigation of the photodecomposition process and the determination of degradation products, such as the 4-(2-nitrosophenyl) pyridine analogue nih.gov. Optimal instrumental parameters for derivative spectra have been established for measuring the amplitudes of both the nitroso analogue and the parent compound nih.gov. Derivative spectrophotometry, including third-order derivative spectrophotometry, has been proposed for the simultaneous quantification of nisoldipine and its photoproducts scispace.cominnovareacademics.inresearchgate.net.

Electrochemical Analytical Approaches

Electrochemical methods offer sensitive techniques for the analysis of compounds based on their redox properties.

Voltammetry and Polarography for Redox Behavior Analysis

Voltammetry and polarography are electrochemical techniques used to study the redox behavior of electroactive compounds. Differential pulse polarography (DPP) and differential pulse voltammetry (DPV) have been used to study the electrochemical behavior of nisoldipine nih.govuchile.clresearchgate.netijpras.com. These techniques can reveal the appearance of signals corresponding to the reduction of functional groups, such as the nitroaromatic group in nisoldipine nih.govuchile.cl. The anodic response, corresponding to the oxidation of the 1,4-dihydropyridine ring to the pyridine derivative (like this compound), has also been investigated using these methods nih.govuchile.cl.

Electrochemical methods, including voltammetry, have been employed to follow the hydrolytic degradation of nisoldipine acs.org. Polarography has also been used as a technique for determining photodegradation in calcium antagonists uchile.cl. The peak potential dependence on pH has been studied using differential pulse voltammetry researchgate.net. These electrochemical approaches provide valuable insights into the redox properties of nisoldipine and its degradation products, which can be utilized for their analytical determination and for monitoring degradation processes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10385461 |

| Nisoldipine | 4499 |

This compound, a pyridine derivative, represents a significant known human metabolite and degradation product of the calcium channel blocker nisoldipine nih.gov. The transformation of nisoldipine, a 1,4-dihydropyridine, into its pyridine analogue typically involves the oxidation of the dihydropyridine ring, often serving as the primary route of degradation scispace.comresearchgate.netresearchgate.net. This structural change results in a loss of the parent compound's pharmacological activity scispace.comresearchgate.net. Consequently, the accurate characterization and quantification of this compound are essential for assessing the stability of nisoldipine formulations and for metabolic studies. A range of advanced analytical methodologies, encompassing both spectroscopic and electrochemical techniques, are employed for this purpose.

Advanced Analytical Methodologies for Dehydro Nisoldipine Characterization and Quantification

Spectroscopic Analytical Approaches

Spectroscopic methods leverage the interaction of electromagnetic radiation with the analyte to provide detailed information about its structure and concentration.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the definitive structural elucidation and identification of Dehydro Nisoldipine. GC-MS has been established as a viable screening method for detecting metabolites of dihydropyridine (B1217469) calcium channel blockers, including this compound, in biological samples such as urine scispace.com. Identification through GC-MS is typically achieved by comparing the full mass spectra of detected compounds with established reference spectra scispace.com. The application of LC-MS/MS has also been reported for identifying modifications related to this compound biorxiv.org.

In the context of studying nisoldipine degradation, GC coupled with spectrometry detection has been utilized to identify the primary electroactive photodegradation products nih.govuchile.cl. Similarly, LC-MS has played a role in monitoring the photodegradation of dihydropyridine derivatives, with subsequent characterization of photoproducts using MS analyzers such as ion traps and ionization techniques like electrospray ionization (ESI) scispace.com.

Predictive computational methods have also contributed to the mass spectrometric analysis of this compound. Predicted Collision Cross Section (CCS) values for various adducts of this compound have been calculated using databases like CCSbase, offering valuable data for identification through ion mobility-mass spectrometry uni.lu.

Nuclear Magnetic Resonance (NMR) spectroscopy provides highly detailed information about the atomic structure and bonding within a molecule, making it invaluable for the definitive structural confirmation of this compound. While extensive specific NMR data for this compound were not prominently featured in the reviewed literature, NMR has been successfully applied to characterize related pyridine (B92270) conjugates biorxiv.orgelifesciences.org. Furthermore, advanced NMR techniques, such as 1H–14N NMR–NQR, have been employed for the non-destructive identification of solid-state photodegradation products of other dihydropyridine drugs like nifedipine (B1678770) innovareacademics.in. This underscores the potential of various NMR approaches for obtaining unambiguous structural confirmation of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in a compound based on their vibrational modes. Although specific FTIR data for this compound were not widely available in the search results, FTIR spectroscopy has been applied in studies of other dihydropyridine derivatives. For example, Fourier-transformed reflection–absorption infrared spectroscopy has been used to assess the photostability of different solid forms of nicardipine (B1678738) hydrochloride innovareacademics.in. This suggests that FTIR can provide useful information about the functional moieties within this compound and potentially its solid-state properties.

UV-Visible (UV-Vis) spectrophotometry is a widely adopted technique for both the quantification of analytes and the monitoring of degradation processes, owing to the distinct absorption characteristics of many organic molecules in the UV-Vis spectrum. UV-Vis spectrophotometry has been effectively used to track the photodegradation of nisoldipine scispace.comresearchgate.net. Research on related dihydropyridine derivatives has shown characteristic UV-Vis absorption bands, typically around 230 nm and 360 nm, when spectra are recorded between 200 and 600 nm uchile.cl. UV-Vis spectroscopy has been employed to follow the kinetics of reactions involving 1,4-dihydropyridine (B1200194) derivatives uchile.cl.

For the quantitative determination of nisoldipine, spectrophotometric methods have been developed that rely on chemical reactions producing colored species, with absorbance measured in the visible range (e.g., at 430 nm or 400 nm) rjptonline.org. While these methods are specific to nisoldipine, analogous approaches could potentially be developed for this compound if it exhibits suitable chromophoric properties or can be derivatized to form a chromophore. UV spectrophotometry has also been utilized to investigate the photochemical stability of inclusion complexes formed between nisoldipine and beta-Cyclodextrins core.ac.uk.

UV-Vis spectrophotometry is frequently used in combination with chromatographic techniques like HPLC to monitor degradation profiles scispace.comresearchgate.netresearchgate.net.

Derivative spectrophotometry is a sophisticated technique that enhances spectral resolution and is particularly beneficial for analyzing mixtures where spectral overlap occurs, such as in degradation studies. UV derivative spectrophotometry has been specifically applied to investigate the photochemical degradation of nisoldipine scispace.cominnovareacademics.innih.govresearchgate.net. This technique facilitates the study of the photodecomposition process and the identification and quantification of degradation products, including the 4-(2-nitrosophenyl) pyridine analogue nih.gov. Optimized instrumental parameters for derivative spectroscopy have been established to accurately measure the amplitudes corresponding to both the degradation product and the parent compound nih.gov. The use of derivative spectrophotometry, including third-order derivative spectrophotometry, has been proposed for the simultaneous quantification of nisoldipine and its photoproducts scispace.cominnovareacademics.inresearchgate.net.

Electrochemical Analytical Approaches

Electrochemical methods offer sensitive analytical capabilities by probing the redox behavior of electroactive species.

Voltammetry and polarography are key electrochemical techniques employed to characterize the redox properties of compounds. Differential pulse polarography (DPP) and differential pulse voltammetry (DPV) have been applied to study the electrochemical characteristics of nisoldipine nih.govuchile.clresearchgate.netijpras.com. These techniques can reveal distinct signals associated with the reduction of functional groups, such as the nitroaromatic group present in nisoldipine nih.govuchile.cl. Furthermore, the anodic response, which corresponds to the oxidation of the 1,4-dihydropyridine ring to form the pyridine derivative like this compound, has also been investigated using these electrochemical methods nih.govuchile.cl.

Electrochemical techniques, including voltammetry, have been used to monitor the hydrolytic degradation of nisoldipine acs.org. Polarography has also served as a method for assessing the photodegradation of calcium antagonists uchile.cl. Studies have examined the dependence of peak potential on pH using differential pulse voltammetry researchgate.net. These electrochemical approaches provide valuable insights into the redox transformations of nisoldipine and its degradation products, facilitating their analytical determination and the monitoring of degradation processes.

Analytical Method Development Based on Electrochemical Principles

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds like dihydropyridines and their pyridine derivatives. Nisoldipine, a nitroaryl-1,4-dihydropyridine, exhibits distinct electrochemical behavior, including both cathodic reduction of its nitro group and anodic oxidation of its dihydropyridine ring. axios-research.comclearsynth.com The anodic oxidation of the 1,4-dihydropyridine ring of Nisoldipine generates the corresponding pyridine derivative, which is this compound. axios-research.comclearsynth.com

This electrochemical oxidation can be utilized as an analytical principle for the determination of Nisoldipine, and conversely, understanding this behavior is fundamental when developing methods for the analysis of this compound itself. Differential pulse polarography (d.p.p.) and differential pulse voltammetry (d.p.v.) have been employed to study the electrochemical behavior of Nisoldipine. axios-research.comclearsynth.com The anodic response corresponding to the oxidation of the dihydropyridine ring can be used to develop analytical methodologies. axios-research.comclearsynth.com While these studies primarily focus on Nisoldipine, the electrochemical properties of the generated this compound are inherent to this oxidation process and can form the basis for direct electrochemical methods for this compound quantification.

Analytical Method Validation Parameters and Performance Characteristics

Analytical method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose. For the characterization and quantification of this compound, validation typically involves evaluating several key performance characteristics. This compound is specifically used in analytical method development and validation (AMV) applications. walshmedicalmedia.comresearchgate.net

Linearity and Range Determination

Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. The analytical range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision. For Nisoldipine analysis by HPLC, linearity has been demonstrated over ranges such as 5-30 µg/ml. researchgate.netinnovareacademics.in Calibration curves are typically constructed by plotting the detector response (e.g., peak area) against the corresponding analyte concentrations. researchgate.netinnovareacademics.in A high correlation coefficient (r² ≥ 0.999) indicates good linearity within the studied range. researchgate.net Similar studies are essential for validating the linearity and range of methods developed for this compound quantification.

Precision and Accuracy Assessment

Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as relative standard deviation (%RSD). Both intra-day (repeatability) and inter-day (intermediate precision) precision should be assessed. For Nisoldipine analysis using electrochemical methods, repeatability with %RSD values of 1.4% and 2.1% has been reported for d.p.p. and d.p.v., respectively. axios-research.comclearsynth.com Accuracy measures the closeness of test results obtained by the method to the true value. Recovery studies, often performed by the standard addition method, are used to assess accuracy. researchgate.netinnovareacademics.in Reported recoveries for Nisoldipine analysis have been in the range of 97.2-103.1% by HPLC and approximately 98.7-103.8% by electrochemical methods, indicating adequate accuracy. axios-research.comclearsynth.comresearchgate.net Validation of methods for this compound requires similar rigorous assessment of precision and accuracy.

Table 1: Illustrative Precision and Accuracy Data for Nisoldipine Analysis

| Method | Parameter | Value | Notes | Source |

| HPLC | Recovery (%) | 97.2-103.1 | Standard addition method | researchgate.net |

| D.P.P. | Repeatability (%RSD) | 1.4 | n=10 | axios-research.comclearsynth.com |

| D.P.V. | Repeatability (%RSD) | 2.1 | n=10 | axios-research.comclearsynth.com |

| D.P.P. | Recovery (%) | 103.8 | RSD 2.65% | axios-research.comclearsynth.com |

| D.P.V. | Recovery (%) | 98.7 | RSD 2.1% | axios-research.comclearsynth.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The LOD is the lowest concentration of the analyte that the method can reliably detect, but not necessarily quantify. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.netinnovareacademics.in For Nisoldipine analysis by HPLC, reported LOD and LOQ values are 0.4 µg/ml and 1.0 µg/ml, respectively. researchgate.netinnovareacademics.in These parameters are crucial for determining the sensitivity of a method for this compound, especially when it is present as a low-level impurity or degradation product.

Table 2: Illustrative LOD and LOQ Data for Nisoldipine Analysis

| Method | Parameter | Value (µg/ml) | Source |

| HPLC | LOD | 0.4 | researchgate.netinnovareacademics.in |

| HPLC | LOQ | 1.0 | researchgate.netinnovareacademics.in |

Selectivity and Specificity Evaluations

Selectivity refers to the ability of the method to measure the analyte accurately in the presence of other components in the sample matrix, such as impurities, degradation products, or excipients. Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For Nisoldipine analysis, methods have been developed and validated to ensure separation from impurities and degradation products, including its pyridine derivative (this compound). innovareacademics.in Demonstrating the separation of this compound from Nisoldipine and other potential interferences is a critical aspect of validating a specific method for this compound.

Kinetics and Mechanisms of Dehydro Nisoldipine Formation in Forced Degradation Studies

Design and Implementation of Forced Degradation Conditions

The design of forced degradation studies for Nisoldipine (B1678946) involves selecting specific conditions and parameters for each stress type to effectively probe the molecule's stability profile. The implementation requires careful control of these parameters and the use of suitable analytical techniques to monitor the degradation process and quantify the formation of degradation products, including Dehydro Nisoldipine.

Photolytic Stress Testing

Photolytic stress testing is particularly relevant for Nisoldipine due to its known photosensitivity wikipedia.orgeasychem.org. Studies have been designed to assess the degradation of Nisoldipine under various light conditions, including exposure to daylight and UV light easychem.orgfishersci.caresearchgate.netnorman-network.com. Both solid-state Nisoldipine and solutions have been subjected to photolytic stress fishersci.caresearchgate.netnorman-network.com. For solid-state studies, the drug may be exposed in open containers like Petri plates to UV light for specified durations google.com. Solution-based photolytic degradation has involved irradiation with UV or artificial daylight, and also continuous monochromatic irradiation at different wavelengths to understand the photochemical behavior in detail norman-network.comnih.gov.

Oxidative Stress Testing

Oxidative stress testing is performed to evaluate the susceptibility of Nisoldipine to oxidation. While oxidative metabolism is a significant pathway in vivo mims.comnih.gov, forced degradation studies in a laboratory setting typically utilize oxidizing agents like hydrogen peroxide. One study employing a Quality by Design (QbD) approach for Nisoldipine degradation identified that using 1 ml of 0.01% H2O2 was effective in achieving degradation within the desired range (5-20%) as per ICH guidelines google.com. This indicates that relatively mild oxidative conditions can induce degradation of Nisoldipine.

Hydrolytic Stress Testing (Acidic, Basic, Neutral Conditions)

Hydrolytic degradation studies for Nisoldipine are conducted across a range of pH conditions to understand its stability in aqueous environments google.commims.comchem960.com. Significant degradation of Nisoldipine has been reported under alkaline conditions, particularly at pH values above 8 mims.comchem960.com. Experiments have been carried out using buffer solutions, such as ethanol/Britton-Robinson buffer, at varying pH levels (e.g., pH 10, pH 12) and controlled temperatures (e.g., 40, 60, and 80 °C) mims.comchem960.com. Acidic hydrolysis has also been investigated, with conditions such as 0.01N HCl being employed google.com. Studies under neutral hydrolysis conditions using distilled water have also been performed labsolu.ca.

Thermal Stress Testing

Thermal stress testing assesses the stability of Nisoldipine at elevated temperatures. Accelerated aging studies on solid-state Nisoldipine have been conducted at temperatures ranging from 70 to 90 °C. The presence of air humidity has been shown to influence the rate of thermal degradation in the solid state. While related dihydropyridines have been subjected to heat stress at temperatures around 70 °C wikipedia.org, a study on Nisoldipine tablets indicated high stability under thermal stress with minimal degradation observed.

Kinetic Modeling of Dehydrogenation Processes

The formation of this compound from Nisoldipine primarily involves the oxidation and aromatization of the dihydropyridine (B1217469) ring, which can be viewed as a dehydrogenation process. The kinetics of this degradation vary depending on the stress condition.

Under solid-state photolytic degradation, the process has been reported to follow zero-order kinetics easychem.orgfishersci.ca. This suggests that the degradation rate is independent of the concentration of Nisoldipine.

For hydrolytic degradation, particularly under alkaline conditions (pH > 8), Nisoldipine degradation follows first-order kinetics mims.comchem960.com. This indicates that the degradation rate is directly proportional to the concentration of Nisoldipine. Specific rate constants have been determined for hydrolytic degradation at elevated temperatures and alkaline pH. For instance, at pH 12 and 80 °C, reported decay constant values for Nisoldipine are around 2.22×10⁻² h⁻¹ mims.comchem960.com and 3.18 x 10⁻² h⁻¹. Activation energies for the hydrolytic degradation of Nisoldipine have also been calculated, approximately 14.7 kcal mol⁻¹ mims.comchem960.com and 16 kcal/mol.

Thermal degradation of solid-state dihydropyridines with a nitro substituent, like Nisoldipine, in the presence of air humidity has been described by first-order kinetics.

Kinetic models beyond simple zero or first-order, such as Phi-order kinetics, have been applied to analyze the photodegradation of Nisoldipine in solution, providing a more nuanced understanding of the photoreaction kinetics nih.gov.

Here is a summary of reported kinetic data for Nisoldipine degradation:

| Degradation Condition | pH | Temperature (°C) | Kinetic Order | Representative Rate Constant (h⁻¹) | Activation Energy (kcal mol⁻¹) | Reference |

| Hydrolytic | > 8 | - | First | - | - | mims.comchem960.com |

| Hydrolytic | 12 | 80 | First | 2.22×10⁻² | 14.7 | mims.comchem960.com |

| Hydrolytic | 12 | 80 | First | 3.18×10⁻² | 16 | |

| Photolytic (Solid) | - | - | Zero | - | - | easychem.orgfishersci.ca |

| Thermal (Solid, Humidity) | - | Elevated | First | - | - |

Identification and Characterization of Degradation Pathways and Intermediates

The primary degradation pathway of Nisoldipine, particularly under photolytic and thermal stress, involves the oxidation of the 1,4-dihydropyridine (B1200194) ring to the corresponding pyridine (B92270) derivative, this compound easychem.orgresearchgate.net. This process is characterized by the aromatization of the dihydropyridine ring.

Under photolytic stress, the formation of the pyridine analog (this compound) is a prominent degradation easychem.orgresearchgate.net. Studies have identified nitrosophenylpyridine and nitrophenylpyridine as photodegradation products of solid-state Nisoldipine fishersci.caresearchgate.net. The oxidation to the pyridine derivative is often considered the initial and main step in the photodegradation mechanism of dihydropyridines easychem.orgresearchgate.net. This compound is reported to lack the therapeutic activity of the parent compound researchgate.net.

Thermal degradation of solid-state Nisoldipine in the presence of air humidity leads to the formation of a nitroso derivative as the main product, resulting from the aromatization of the dihydropyridine ring and elimination of water.

Hydrolytic degradation, especially under alkaline conditions, results in significant degradation of Nisoldipine mims.comchem960.com. While the specific formation of this compound under all hydrolytic conditions is not uniformly emphasized in the search results, the dihydropyridine ring is susceptible to oxidation under various conditions.

The oxidation of the 1,4-dihydropyridine ring to the pyridine derivative is described as a two-electron oxidation process norman-network.com.

Various analytical techniques are employed for the identification and characterization of Nisoldipine degradation products. These include High-Performance Liquid Chromatography (HPLC) easychem.orgfishersci.caresearchgate.netmims.comchem960.com, UV spectrophotometry, Thin Layer Chromatography (TLC), voltammetry and polarography easychem.orgnorman-network.com, and Gas Chromatography-Mass Spectrometry (GC-MS) norman-network.com. Mass spectral data provides crucial information for identifying the structure of degradation products formed under different stress conditions, such as basic hydrolysis, oxidation, and photolysis researchgate.net.

Impurity Profiling and Quality Control Implications of Dehydro Nisoldipine

Dehydro Nisoldipine (B1678946) as a Key Related Substance and Impurity of Nisoldipine

Dehydro Nisoldipine, also known as Nisoldipine USP Related Compound D, is a chemical compound with the CAS number 103026-83-1. synzeal.com Its chemical name is 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. synzeal.com It has a molecular formula of C₂₀H₂₂N₂O₆ and a molecular weight of 386.40 g/mol . pharmaffiliates.comclearsynth.com this compound is recognized as a key related substance and impurity of Nisoldipine. synzeal.comclearsynth.compharmaffiliates.com It can arise during the manufacturing process and storage of Nisoldipine. jpionline.org this compound is also identified as a metabolite of Nisoldipine. clearsynth.compharmaffiliates.comnih.gov

Impurities in pharmaceuticals are unwanted chemicals that can remain with the active pharmaceutical ingredient (API) or develop during formulation or upon aging of both APIs and formulated products. simsonpharma.compharmainfo.in These impurities can impact the quality, safety, and efficacy of the drug product. jpionline.orgsimsonpharma.com Impurity profiling, which includes the identification, structure elucidation, and quantitative determination of impurities and degradation products, is crucial in modern pharmaceutical analysis. simsonpharma.compharmainfo.in

Regulatory Perspectives on Impurity Limits and Control Strategies

Regulatory authorities such as the International Conference on Harmonisation (ICH), the United States Food and Drug Administration (FDA), and the Canadian Drug and Health Agency (CDHA) emphasize the importance of purity requirements and the identification of impurities in APIs. nih.govresearchgate.net The ICH Quality Guidelines, particularly the ICH Q3 series, are crucial in regulating impurities in pharmaceutical products. biotech-spain.comich.org

ICH Q3A(R2) specifically addresses impurities in new drug substances and provides guidance on their qualification and control using different thresholds for evaluation. jpionline.orgich.orgich.org This guideline classifies impurities into organic impurities (process- and drug-related), inorganic impurities, and residual solvents. jpionline.orgich.orgjpionline.org this compound, being a process- or drug-related impurity and a degradation product, falls under the purview of organic impurities. jpionline.orgsimsonpharma.compharmainfo.injpionline.org

ICH recommends identifying and describing all impurities present at a level of 0.1% or higher. jpionline.orgich.orgjpionline.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at specified levels. ich.org The applicant should provide a rationale for establishing impurity acceptance criteria, including safety considerations. ich.org The acceptable limits for impurities in APIs or formulations are gradually being incorporated into various pharmacopoeias. nih.govresearchgate.net Regulatory authorities set limits to ensure impurities remain within safe levels. veeprho.com

Control strategies for impurities involve understanding their potential sources, which can include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.orgsimsonpharma.compharmainfo.in For Nisoldipine, degradation can occur when exposed to light, heat, or other factors, leading to the formation of degradation products like this compound. veeprho.comresearchgate.netinnovareacademics.in Therefore, control strategies must encompass monitoring and controlling these factors during manufacturing and storage.

Methodologies for Impurity Profiling and Quantification in Drug Substances and Products

A range of analytical techniques is employed for impurity profiling and quantification in drug substances and products. Impurity profiling involves a collection of analytical procedures aimed at detecting, identifying, elucidating the structure of, and quantifying impurities. simsonpharma.compharmainfo.inresearchgate.net

Chromatographic methods are widely used for separating and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for drug impurity characterization, providing precise identification, quantification, and profiling of impurities. biomedres.us HPLC separates components based on their interactions with the stationary phase and their solubility in the mobile phase, making it useful for analyzing various compounds. biomedres.us Various HPLC methods have been developed and validated for the determination of Nisoldipine and its impurities. researchgate.netresearchgate.netwalshmedicalmedia.comijpras.comresearchgate.netinnovareacademics.in These methods often involve specific columns (e.g., C18) and mobile phases tailored for adequate separation. walshmedicalmedia.comresearchgate.net

Hyphenated techniques, which combine separation methods with detection methods, are particularly powerful for impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most exploited techniques for this purpose. nih.govresearchgate.net LC-MS can be used for the determination of Nisoldipine and its related substances and degradation products. ijpras.com These techniques allow for both separation and structural information of impurities. nih.govresearchgate.netbiomedres.us

Other analytical techniques used for impurity identification and characterization include spectroscopic methods such as UV, IR, MS, NMR, and Raman spectroscopy. simsonpharma.compharmainfo.innih.govresearchgate.netbiomedres.us UV-Visible spectroscopy can be effective in monitoring drug purity and quantifying impurities based on their absorption spectra. biomedres.us

Method validation is essential to ensure that analytical procedures are accurate, precise, sensitive, and specific for their intended purpose. walshmedicalmedia.comijpras.cominnovareacademics.incore.ac.uk Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), robustness, selectivity, and specificity. walshmedicalmedia.cominnovareacademics.in Stability-indicating methods, which can accurately measure the active ingredient free from interference from degradation products and impurities, are particularly important for quality control and stability studies. core.ac.uk

Concluding Perspectives and Future Research Directions in Dehydro Nisoldipine Research

Advancements in Understanding Dehydrogenation Mechanisms and Stability

The dehydrogenation of dihydropyridines, leading to the formation of pyridine (B92270) derivatives like Dehydro Nisoldipine (B1678946), is a well-known degradation pathway, often initiated by light exposure (photodegradation) innovareacademics.in. Studies have investigated the kinetics of degradation for dihydropyridines, including nisoldipine, under various conditions such as different pH levels and temperatures researchgate.netuchile.cl. For instance, hydrolytic degradation of nisoldipine has been observed, with significant degradation occurring at alkaline pH researchgate.netuchile.cl. At pH 12 and 80 °C, the decay constant for nisoldipine was reported as 2.22 × 10⁻² h⁻¹ researchgate.netuchile.cl. Activation energies for the hydrolytic degradation of nisoldipine have also been calculated, providing insights into the energy barrier of this process researchgate.netuchile.cl.

Future research could focus on more detailed mechanistic studies of the dehydrogenation process under various stress conditions (light, heat, humidity, oxidation) to fully elucidate the reaction pathways and intermediate species involved. Understanding the role of excipients and impurities in catalyzing or inhibiting this degradation is also an important area for future investigation. Advanced spectroscopic techniques and reaction monitoring could provide deeper insights into the real-time formation of Dehydro Nisoldipine.

Development of Novel and More Sensitive Analytical Techniques for Detection and Quantification

Accurate and sensitive analytical methods are crucial for monitoring the formation of this compound in nisoldipine formulations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nisoldipine and its degradation products walshmedicalmedia.comresearchgate.netresearchgate.net. Various HPLC methods have been developed and validated for the determination of nisoldipine, including those capable of separating it from its degradation products walshmedicalmedia.comresearchgate.netresearchgate.net. These methods often utilize reversed-phase columns and UV detection walshmedicalmedia.comresearchgate.net. Spectrophotometric methods have also been developed for nisoldipine analysis derpharmachemica.com.

Future research should aim to develop even more sensitive and selective analytical techniques. This could involve exploring hyphenated techniques such as LC- mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) for definitive identification and quantification of this compound, even at very low concentrations jst.go.jpresearchgate.net. The development of rapid, high-throughput methods would also be beneficial for quality control purposes. Miniaturization of analytical systems and the use of novel stationary phases or detection principles could lead to improved sensitivity and reduced sample requirements.

Here is a table summarizing some analytical parameters for nisoldipine analysis, which are relevant to the detection of its degradation products:

| Analytical Technique | Stationary Phase / Column | Mobile Phase Composition | Detection Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC | Agilent ZORBAX Eclipse Plus C18 (4.6×250 mm) | Methanol, 0.01 M KH₂PO₄, 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v) pH 4.0 | 275 | 0.4 µg/ml | 1.0 µg/ml | walshmedicalmedia.comresearchgate.net |

| HPTLC | Silica gel 60F-254 | Cyclohexane-ethyl acetate-toluene (3:3:4, v/v/v) | 320 | - | - | researchgate.net |

| Spectrophotometry | - | - | 237 | - | - | derpharmachemica.com |

Note: The LOD and LOQ values provided are for nisoldipine, but the methods are relevant for the detection of its degradation products.

Application of Computational Chemistry and In Silico Modeling to Predict Formation and Reactivity

Computational chemistry and in silico modeling can play a significant role in predicting the degradation pathways and reactivity of dihydropyridine (B1217469) compounds like nisoldipine and the formation of this compound. These tools can help in understanding the electronic structure, transition states, and energy barriers of the dehydrogenation reaction.

Future research can leverage advanced computational techniques, such as Density Functional Theory (DFT) calculations, to model the dehydrogenation mechanism and predict the stability of nisoldipine under different conditions. Molecular dynamics simulations could provide insights into the interaction of nisoldipine with excipients or packaging materials that might influence its degradation. In silico modeling can also be used to predict the potential toxicity or pharmacological activity of this compound, which is crucial for risk assessment.

Broader Implications for Pharmaceutical Development and Stability Assurance of Dihydropyridine Compounds

The research on this compound has broader implications for the pharmaceutical development and stability assurance of the entire class of dihydropyridine calcium channel blockers. These compounds share a common dihydropyridine core structure that is susceptible to similar degradation pathways, particularly oxidation to the pyridine analog innovareacademics.in.

Understanding the factors that influence the formation and stability of this compound can provide valuable insights for developing more stable formulations of nisoldipine and other dihydropyridines. This includes optimizing formulation composition, selecting appropriate packaging materials to protect against light and moisture, and defining suitable storage conditions. innovareacademics.inresearchgate.net The development of stability-indicating analytical methods, as discussed earlier, is essential for monitoring the quality of these pharmaceutical products throughout their shelf life core.ac.uk. Future research in this area will contribute to the development of more robust and stable dihydropyridine drug products, ensuring their quality, efficacy, and safety for patients.

Q & A

Q. What validated analytical methods are available for quantifying Dehydro Nisoldipine in pharmaceutical formulations?

A reversed-phase HPLC method with UV detection has been optimized for this compound analysis. The method uses a C18 column, a mobile phase of methanol, potassium dihydrogen phosphate (0.01 M), and hexane sulphonic acid sodium salt (25:65:10 v/v) at pH 4.0, with a flow rate of 1.0 mL/min. Detection is at 275 nm, yielding a retention time of 7.43 minutes. Validation parameters include linearity (5–30 µg/mL), LOD (0.4 µg/mL), LOQ (1.0 µg/mL), and recovery (97.2–103.1%) .

Q. How can the identity and purity of this compound be confirmed in synthesized samples?

Characterization involves LC-MS for molecular weight confirmation, NMR for structural elucidation, and HPLC for purity assessment. For novel batches, comparative analysis with reference standards (e.g., TRC D229900) is critical. Degradation studies under stress conditions (light, heat, pH) can further validate stability and purity thresholds .

Q. What are the primary pharmacological mechanisms of this compound compared to its parent compound, Nisoldipine?

this compound retains calcium channel-blocking activity but may exhibit altered binding kinetics due to structural modifications. Studies in rat aorta show that Nisoldipine inhibits voltage-gated Ca²⁺ influx (e.g., KCl-induced depolarization) and receptor-operated Ca²⁺ entry (e.g., noradrenaline-stimulated pathways). However, ~38% of noradrenaline-induced Ca²⁺ influx remains resistant to inhibition, suggesting tissue-specific binding heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?

Discrepancies in pharmacological responses (e.g., variable inhibition of Ca²⁺ influx) may arise from differences in tissue preparation, incubation conditions (KCl concentration, noradrenaline pre-treatment), or binding site heterogeneity. Systematic replication of protocols (e.g., preincubation in depolarizing solutions) and comparative binding assays ([³H]-isradipine displacement studies) are recommended to isolate confounding variables .

Q. What experimental designs are optimal for studying this compound’s degradation pathways?

Stress testing under hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions, followed by LC-MS/MS analysis, can identify degradation products. For example, forced degradation of Nisoldipine under alkaline conditions generates this compound as a major metabolite. Kinetic studies with Arrhenius plots predict shelf-life stability under storage conditions .

Q. How can researchers address challenges in reproducing this compound’s pharmacokinetic data across studies?

Variability in bioavailability studies may stem from differences in formulation excipients, dissolution rates, or metabolic enzyme interactions. Standardized protocols for plasma sample preparation (solid-phase extraction), LC-MS/MS quantification, and cross-validation with internal standards (e.g., deuterated analogs like this compound-d7) improve reproducibility .

Methodological Considerations

Table 1: Key HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Agilent ZORBAX Eclipse Plus C18 |

| Mobile Phase | Methanol:0.01 M KH₂PO₄:Hexane Sulphonic Acid (25:65:10) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Retention Time | 7.43 min |

| Linearity Range | 5–30 µg/mL |

| LOD/LOQ | 0.4 µg/mL / 1.0 µg/mL |

Table 2: Pharmacodynamic Data from Rat Aorta Studies

| Condition | Ca²⁺ Influx Inhibition (%) | Contraction Inhibition (%) |

|---|---|---|

| KCl depolarization | 100 | 100 |

| Noradrenaline stimulation | 62 | 60 |

Research Gaps and Future Directions

- Binding Site Heterogeneity: Investigate tissue-specific differences in this compound’s affinity using radioligand binding assays ([³H]-isradipine) under varied KCl/noradrenaline conditions .

- Degradation Pathway Elucidation: Combine LC-MS/MS with computational modeling to predict and validate degradation intermediates under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.